

# RO4929097 Combination Therapies: A Comparative Guide for Researchers

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Compound of Interest		
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For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of clinical studies evaluating **RO4929097** in combination with various anti-cancer agents. **RO4929097** is an orally administered small molecule that inhibits gamma-secretase, a key enzyme in the Notch signaling pathway, which is frequently dysregulated in cancer.

This guide summarizes key quantitative data from several combination therapy studies in structured tables for easy comparison. Detailed experimental protocols for pivotal trials are provided, along with visualizations of the underlying signaling pathways and experimental workflows to offer a deeper understanding of the therapeutic strategies.

# Comparative Efficacy and Safety of RO4929097 Combination Therapies

The following tables summarize the quantitative data from key clinical trials of **RO4929097** in combination with other cancer therapies. These tables provide a comparative overview of the recommended phase II dose (RP2D), maximum tolerated dose (MTD), and clinical outcomes.

Table 1: **RO4929097** in Combination with Chemotherapy



Combin ation Agent	Cancer Type	Phase	Number of Patients	Recom mended Phase II Dose (RP2D) / MTD	Key Efficacy Results	Dose- Limiting Toxicitie s (DLTs)	Referen ce
Capecita bine	Advance d Solid Tumors		30	RO49290 97: 20 mg daily (3 days/wee k) + Capecita bine: 1000 mg/m² twice daily (14 days on, 7 days off)	3 Partial Respons es (PR) in fluoropyri midine- refractory colon cancer and cervical cancer. [1][2]	Hypopho sphatemi a, fatigue, nausea/v omiting.	[1][2]
Paclitaxel + Carbopla tin	Triple- Negative Breast Cancer (Neoadju vant)		14	MTD not determin ed; 10 mg RO49290 97 daily (days 1-3, 8-10, 15-17 of a 21-day cycle) was the likely dose for further	patients (36%) achieved pathologi cal complete response (pCR).[3] [4]	Grade 4 thromboc ytopenia, Grade 3 hyperten sion.[3] [4]	[3][4]



				develop ment.[3] [4]			
Gemcitab ine	Advance d Solid Tumors	I	18	RO49290 97: 30 mg daily (days 1- 3, 8-10, 15-17, 22-24 of a 28-day cycle) + Gemcitab ine: 1000 mg/m² (days 1, 8, 15)	1 PR in nasophar yngeal cancer; 3 patients with stable disease > 4 months. [5]	Grade 3 transami nitis, maculop apular rash, prolonge d neutrope nia.[5]	[5]

Table 2: RO4929097 in Combination with Targeted Therapies



Combin ation Agent	Cancer Type	Phase	Number of Patients	Recom mended Phase II Dose (RP2D) / MTD	Key Efficacy Results	Dose- Limiting Toxicitie s (DLTs)	Referen ce
Vismode gib	Advance d Sarcoma	lb/II	42 (Phase Ib: 9, Phase II: 33)	RO49290 97: 15 mg daily + Vismode gib: 150 mg daily	No objective response s.[6][7]	No DLTs in Phase Ib.[6][7]	[6][7]
Temsiroli mus	Advance d Solid Tumors	lb	17	RO49290 97: 20 mg daily (3 days on/4 days off) + Temsiroli mus: 37.5 mg weekly	patients (73%) had stable disease as their best response .[8][9]	Grade 3 rash and mucositis .[8][9]	[8][9]
Exemest ane	ER+ Metastati c Breast Cancer	lb	15	Not specified	patients had stable disease for ≥ 6 months.	Well- tolerated.	

### **Experimental Protocols**



Detailed methodologies for the key clinical trials are outlined below, providing insights into the study design and execution.

### **RO4929097** and Capecitabine in Advanced Solid Tumors

This Phase I dose-escalation study utilized a standard 3+3 design to determine the MTD and RP2D of the combination.[1]

- Patient Population: Patients with refractory solid tumors.[1]
- Treatment Regimen: Capecitabine was administered at a fixed dose of 1000 mg/m² orally twice daily for 14 days of a 21-day cycle. The dose of RO4929097 was escalated, starting at 20 mg orally once daily for three consecutive days, followed by four days off, repeated weekly.[1]
- Toxicity Assessment: Dose-limiting toxicities were evaluated during the first cycle.
- Response Evaluation: Tumor response was assessed using Response Evaluation Criteria in Solid Tumors (RECIST).

## RO4929097 with Neoadjuvant Paclitaxel and Carboplatin in Triple-Negative Breast Cancer

This was a Phase I dose-escalation study to determine the MTD of **RO4929097** in combination with neoadjuvant chemotherapy.[3][4]

- Patient Population: Patients with operable triple-negative breast cancer.[3]
- Treatment Regimen: Patients received carboplatin (AUC 6) intravenously on day 1, weekly paclitaxel (80 mg/m²) intravenously, and escalating doses of RO4929097 (starting at 10 mg) orally on days 1-3, 8-10, and 15-17 of a 21-day cycle for six cycles.[3][4] Following neoadjuvant therapy, patients underwent definitive breast surgery.[10]
- Primary Objective: To determine the MTD of RO4929097 in this combination.[3][4]
- Secondary Objectives: To assess safety, pharmacokinetics, and pathological complete response (pCR).[3][4]





#### RO4929097 and Vismodegib in Advanced Sarcoma

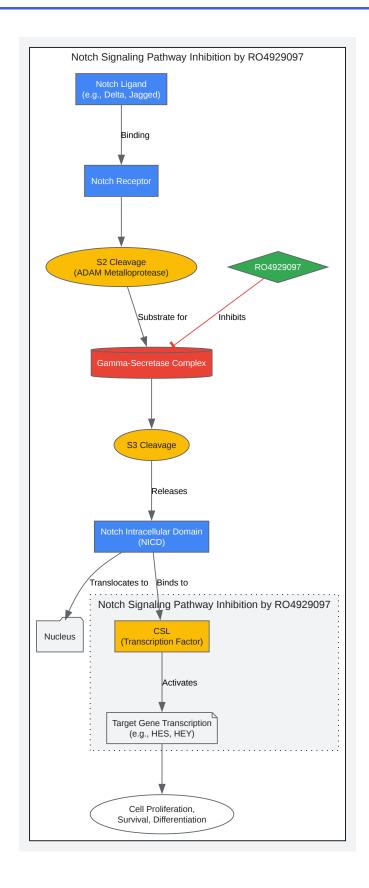
This was a Phase Ib/II randomized study evaluating the combination of a Notch inhibitor and a Hedgehog inhibitor.[6][7]

- Study Design: The Phase Ib portion was a 3+3 dose-escalation to determine the RP2D. The Phase II portion was a randomized trial comparing **RO4929097** alone to the combination with vismodegib.[6]
- Treatment Regimen (Phase Ib): Patients received vismodegib 150 mg daily for a 21-day lead-in period, followed by concurrent daily RO4929097 (starting at 10 mg) and vismodegib in 21-day cycles.[6]
- Primary Objective (Phase II): To assess progression-free survival.[6]

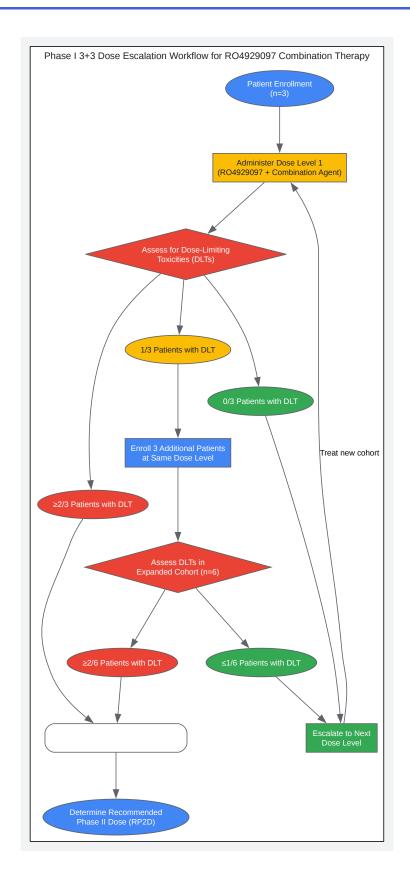
### **Signaling Pathways and Experimental Workflows**

The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of **RO4929097**, the interplay with combination partners, and the workflows of the clinical studies.

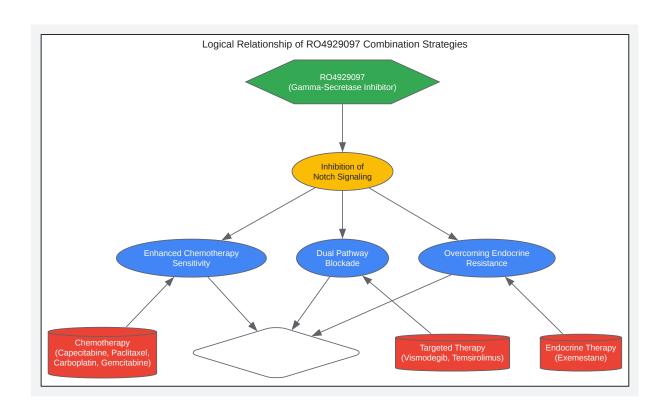












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